Product packaging for 1,6-Diazabicyclo[4.3.1]decane(Cat. No.:CAS No. 25337-75-1)

1,6-Diazabicyclo[4.3.1]decane

Cat. No.: B14704343
CAS No.: 25337-75-1
M. Wt: 140.23 g/mol
InChI Key: GQPHXHFRXIIFCF-UHFFFAOYSA-N
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Description

1,6-Diazabicyclo[4.3.1]decane (: 25337-75-1) is an organic compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . It belongs to the class of bicyclic diamines, which are characterized by their two nitrogen atoms incorporated into a bridged ring system. This specific structure falls into the category of medium-sized ring bicyclic diamines with bridgehead nitrogen atoms, a class of molecules known to be valuable intermediates and core structures in organic and medicinal chemistry . While specific pharmacological studies on this exact compound are not detailed in the public domain, related diazabicyclo compounds are extensively utilized in scientific research as building blocks for the synthesis of more complex molecules, ligands for catalysis, and in the development of pharmaceuticals . The compound's structure suggests potential utility as a ligand in metal complexes or as a base in organic synthesis. This product is intended For Research Use Only and is strictly not for use in human or veterinary diagnostics or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheets before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B14704343 1,6-Diazabicyclo[4.3.1]decane CAS No. 25337-75-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25337-75-1

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1,6-diazabicyclo[4.3.1]decane

InChI

InChI=1S/C8H16N2/c1-2-5-10-7-3-6-9(4-1)8-10/h1-8H2

InChI Key

GQPHXHFRXIIFCF-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCN(C1)C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1,6 Diazabicyclo 4.3.1 Decane and Analogues

Pioneering Synthetic Routes to the Diazabicyclo[4.3.1]decane Core

The construction of the 1,6-diazabicyclo[4.3.1]decane core has been approached through various synthetic strategies, primarily involving either the assembly from acyclic precursors or the formation of the bicyclic system via intramolecular cyclization.

Multi-Step Approaches from Acyclic Precursors

Early and versatile methods for synthesizing the diazabicyclo[4.3.1]decane scaffold often rely on the stepwise construction from acyclic starting materials. These multi-step sequences provide a high degree of control over the final structure.

A notable example involves a five-step synthesis starting from octanedioic acid. researchgate.net The key transformation in this sequence is the reaction of dimethyl 2,7-dibromooctanedioate with an amine. researchgate.net This method provides a practical route to the 10-methyl-8,10-diazabicyclo[4.3.1]decan-7,9-dione, which can be further reduced to the desired saturated bicyclic system. researchgate.net

Another approach describes a stereoselective synthesis of a derivatized 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold from an acyclic precursor. acs.orgnih.govacs.org The key steps in this synthesis are a palladium-catalyzed sp3–sp2 Negishi coupling, an asymmetric Shi epoxidation, and a subsequent intramolecular epoxide opening to form the bicyclic ring system. acs.orgnih.govacs.org This method highlights the power of combining modern catalytic methods to achieve stereocontrol in the synthesis of complex bicyclic structures.

Intramolecular Cyclization Strategies for Ring System Formation

Intramolecular cyclization represents a powerful and efficient strategy for the formation of the diazabicyclo[4.3.1]decane ring system. These reactions often proceed with high atom economy and can establish multiple stereocenters in a single step.

One such strategy involves an intramolecular Heck reaction. nih.govbeilstein-journals.org This approach has been successfully applied to the synthesis of the related 7-azabicyclo[4.3.1]decane ring system from tricarbonyl(tropone)iron. nih.govbeilstein-journals.org The key steps include nucleophilic amine addition to the tropone (B1200060) complex, followed by photochemical demetallation and an intramolecular Heck reaction to forge the bicyclic framework. nih.govbeilstein-journals.org This methodology showcases the utility of organometallic complexes in facilitating complex ring-forming reactions.

Another innovative approach utilizes a ring-rearrangement strategy. rsc.org Treatment of a tetracyclic N-quaternized intermediate with a base, such as potassium tert-butoxide, can lead to the formation of a diazabicyclo[4.3.1]decane-fused pyrimidine (B1678525). rsc.org This transformation proceeds through a base-promoted iminium ion formation followed by an intramolecular nucleophilic attack. rsc.org

Stereoselective and Asymmetric Synthesis of Diazabicyclo[4.3.1]decane Scaffolds

The development of stereoselective and asymmetric methods for the synthesis of diazabicyclo[4.3.1]decane scaffolds is of significant importance, as the biological activity of these compounds is often dependent on their stereochemistry.

A key example of a stereoselective synthesis is the construction of the 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold. acs.orgacs.org This synthesis utilizes an asymmetric Shi epoxidation to introduce a chiral center, which then directs the subsequent intramolecular epoxide opening to form the bicyclic system with high stereocontrol. acs.orgacs.org

Derivatization Strategies for Functionalized this compound Systems

The functionalization of the this compound core is crucial for exploring the structure-activity relationships of its derivatives. Various strategies have been developed to introduce a wide range of substituents onto the bicyclic scaffold.

One common derivatization approach involves the acylation of the nitrogen atoms. For instance, 10-methyl-8,10-diazabicyclo[4.3.1]decane can be readily acylated to introduce various functional groups. researchgate.net Another strategy involves the synthesis of derivatives containing amino acid moieties, which can be achieved by reacting a carbonyl chloride derivative of the diazabicyclo[4.3.1]decane system with amino acids. jyoungpharm.org

Furthermore, alpha-methyl substituted diazabicyclo[4.3.1]decane derivatives have been synthesized and identified as potent inhibitors of FK506 binding proteins (FKBPs). google.com These derivatives are prepared through multi-step synthetic sequences that allow for the introduction of the alpha-methyl group at a specific position. google.com

Comparative Analysis of Synthetic Efficiency and Yields Across Methodologies

Methodology Starting Material Key Steps Overall Yield Reference
Multi-step from Acyclic Precursor Octanedioic acidFormation of dimethyl 2,7-dibromooctanedioate, cyclization with an amineNot explicitly stated, but described as a convenient method. researchgate.net
Stereoselective Synthesis Acyclic precursorPd-catalyzed Negishi coupling, asymmetric Shi epoxidation, intramolecular epoxide openingNot explicitly stated, but key steps are described with good yields. acs.orgnih.govacs.org
Intramolecular Heck Reaction Tricarbonyl(tropone)ironNucleophilic amine addition, photochemical demetallation, intramolecular Heck reaction88% (2 steps for substrate synthesis), 74% (demetallation) beilstein-journals.org
Ring-Rearrangement Strategy Tetracyclic N-quaternized intermediateBase-promoted iminium formation, intramolecular nucleophilic attackNot explicitly stated for the specific diazabicyclo[4.3.1]decane product. rsc.org

Table 1: Comparison of Synthetic Methodologies for the this compound Core

Elucidation of Structure and Conformational Dynamics of 1,6 Diazabicyclo 4.3.1 Decane Systems

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

The definitive assignment of the three-dimensional structure of 1,6-diazabicyclo[4.3.1]decane and its derivatives relies on a combination of sophisticated spectroscopic and analytical methods. These techniques provide crucial information about connectivity, stereochemistry, and regiochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of this compound systems. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus, allowing for detailed stereochemical and regiochemical assignments. acs.orgcapes.gov.bracs.org

In cases of tertiary amines like this compound, which can undergo rapid conformational exchange, ¹³C NMR is particularly powerful. acs.orgacs.org The observed chemical shifts often represent a weighted average of multiple contributing conformers. By comparing experimental ¹³C shifts with those predicted from theoretical calculations (such as GIAO-derived shifts for MM3-predicted geometries), the major and minor conformers in solution can be identified. acs.orgacs.org For instance, a study on this compound identified two primary contributing conformers through this combined experimental and computational approach. acs.orgacs.org The accuracy of these predictions is benchmarked against cyclic tertiary amines with unambiguous structures, where the average deviation between observed and predicted shifts is minimal. acs.org

Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for determining through-space proximities of protons, which is critical for stereochemical assignments in bicyclic systems. whiterose.ac.uk For example, a positive nOe interaction observed in a NOESY spectrum can confirm the spatial relationship between specific protons, solidifying the assignment of a particular stereoisomer. whiterose.ac.uk

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic and steric environment. youtube.com For example, a carbon atom will be more shielded (appear at a lower chemical shift) when a substituent at a γ-position has a syn or gauche alignment compared to an anti alignment. acs.org This γ-substituent effect is a powerful tool for deducing conformational details.

NMR Spectroscopic Data for Bicyclic Systems
TechniqueInformation GainedApplication to this compoundReference
¹³C NMRIdentification of contributing conformers in solution, stereochemical and regiochemical assignment.Used in conjunction with theoretical calculations to determine major and minor conformers. acs.orgacs.org
¹H NMRProvides information on the proton environment and coupling constants.Used for initial structural characterization. researchgate.net
2D NMR (e.g., NOESY)Determination of through-space proton proximities for stereochemical assignment.Confirms spatial relationships between protons. whiterose.ac.uk

Mass Spectrometry (MS) and Chromatographic Methods in Structural Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound derivatives and providing information about their elemental composition through high-resolution mass spectrometry (HRMS). acs.org Fragmentation patterns observed in the mass spectrum can also offer clues about the compound's structure. aip.org Techniques like electrospray ionization (ESI-MS) are commonly used to generate ions for mass analysis. researchgate.netvulcanchem.com

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are essential for the separation and purification of different isomers and derivatives of this compound. researchgate.net The purity of synthesized compounds is often ascertained by coupling HPLC with ESI-MS. researchgate.net

Conformational Analysis and Isomerism within the Diazabicyclo[4.3.1]decane Ring System

The bicyclo[4.3.1]decane framework is characterized by a unique conformational landscape, and the introduction of two nitrogen atoms at the 1 and 6 positions adds further complexity and intrigue. Understanding the conformational preferences and the factors that influence them is crucial for predicting the molecule's properties and reactivity.

Theoretical and Experimental Approaches to Conformational Preferences

The conformational analysis of bicyclic systems like this compound involves a synergistic approach combining theoretical calculations and experimental observations. Molecular mechanics (MM) calculations, such as MM2 and MM3, are frequently employed to predict the low-energy conformers of these molecules. acs.orgacs.org These calculations have been instrumental in identifying the contributing structures in solution for compounds like this compound. acs.orgacs.org

Experimental techniques such as photoelectron spectroscopy and infrared (IR) spectroscopy, in conjunction with NMR, provide data that can be compared with theoretical predictions to validate the calculated conformers. acs.org In the solid state, X-ray crystallography offers a definitive picture of the molecule's conformation. Studies on related bicyclic systems have revealed that they can adopt various conformations, such as chair-chair, chair-boat, and boat-boat, with the preference being influenced by the substitution pattern and the presence of heteroatoms. researchgate.net

The conformational flexibility of the alkane chains in similar diazabicycloalkanes can allow for interesting phenomena such as "inside" protonation, where a proton is encapsulated within the bicyclic framework. rsc.org

Influence of Substituents and Heteroatoms on Conformational Equilibrium

The introduction of substituents on the this compound ring system can significantly impact its conformational equilibrium. Steric interactions between substituents can favor one conformation over another. For instance, the placement of an α-methyl group has been shown to be useful for fixing the conformation of ligands based on the 3,10-diazabicyclo[4.3.1]decan-2-one scaffold. google.com This conformational restriction can lead to enhanced binding affinity for biological targets. google.com

Computational Chemistry Investigations of 1,6 Diazabicyclo 4.3.1 Decane

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanics forms the bedrock of modern computational chemistry, providing a framework for understanding the electronic structure and inherent properties of molecules. epfl.ch For 1,6-diazabicyclo[4.3.1]decane, QM calculations are instrumental in predicting its geometry, energy, and spectroscopic characteristics. These calculations solve the Schrödinger equation for the molecule, yielding detailed information about electron distribution and molecular orbitals, which in turn dictates the molecule's chemical and physical behavior. epfl.ch

A significant application of quantum mechanics in the study of this compound is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method. capes.gov.brimist.ma This approach is particularly valuable for assigning the conformation of this and other tertiary amines. capes.gov.bracs.org The GIAO method calculates the magnetic shielding tensors for each atom in the molecule, which can then be converted into chemical shifts. imist.mapsu.edu

Research has shown that by comparing the experimentally obtained ¹³C NMR chemical shifts with those predicted by GIAO calculations for different possible conformations, the major and minor contributing structures in a dynamic equilibrium can be identified. acs.org For this compound, which is expected to have two primary contributing conformers, this method provides a powerful means of conformational assignment. acs.org The accuracy of these predictions is often enhanced by using density functional theory (DFT) methods, such as B3LYP, and appropriate basis sets. imist.mascispace.com The correlation between calculated and experimental shifts can be further improved through linear scaling, with average deviations often falling below 1 ppm. acs.orgscispace.com

Calculated vs. Experimental ¹³C NMR Chemical Shifts for the Major Conformer of this compound
Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes and Energy Minimization

While quantum mechanics provides highly accurate electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscapes of larger, more flexible molecules like this compound. ug.edu.plmpg.de These methods use classical physics-based force fields to model the potential energy of a system as a function of its atomic coordinates. ug.edu.pl

MM calculations are employed to find the lowest energy (most stable) conformations of the molecule. rsc.org For this compound, MM3 calculations have been used to predict its low-energy conformers. acs.org These energy-minimized structures provide the geometric input for more accurate single-point QM calculations, such as the GIAO-NMR predictions mentioned previously. capes.gov.br

Molecular dynamics simulations, on the other hand, introduce a temporal element, allowing researchers to observe the dynamic behavior of the molecule over time. mpg.de By simulating the motion of atoms and bonds, MD can reveal the pathways of conformational change and the relative populations of different conformers at a given temperature, providing a more complete picture of the molecule's flexibility and structural dynamics.

Predicted Low-Energy Conformers of this compound from MM3 Calculations
ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)

Reaction Pathway Analysis and Mechanistic Insights via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone. umich.edunih.gov For reactions involving this compound, computational studies can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and the lowest energy reaction pathways. nih.gov

For instance, in the synthesis of a diazabicyclo[4.3.1]decane-fused pyrimidine (B1678525), quantum mechanical calculations were used to determine the energy-minimized conformer of the resulting scaffold. rsc.org This type of analysis helps to rationalize the observed stereochemical outcomes of reactions. Furthermore, computational methods can be used to explore different possible reaction pathways, such as the intramolecular migration of bonds, to understand how different molecular scaffolds can be formed. rsc.org By calculating the activation energies for various steps, researchers can predict the most likely reaction mechanism and explain the formation of major and minor products.

Calculated Activation Energies for a Postulated Reaction Step Involving a this compound Derivative
Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)

Chemical Reactivity and Mechanistic Transformations of 1,6 Diazabicyclo 4.3.1 Decane Derivatives

Intramolecular Rearrangements and Cyclizations within the Bicyclic Framework

The rigid yet adaptable framework of 1,6-diazabicyclo[4.3.1]decane and its derivatives is amenable to a range of intramolecular rearrangements and cyclizations, often leading to the formation of more complex polycyclic systems. These transformations are frequently triggered by the strategic introduction of functional groups and subsequent reaction conditions that promote ring closure or rearrangement.

One notable example involves the base-promoted rearrangement of a quaternized pyrimidine-fused diazabicyclic system. rsc.org Treatment of a specific N-quaternized intermediate with a base like potassium t-butoxide can induce an intramolecular reaction involving the migration of an N-N-C bond to an N-C-N bond, ultimately forming a diazabicyclo[4.3.1]decane-fused pyrimidine (B1678525). rsc.org This transformation proceeds through the formation of an iminium intermediate, followed by an intramolecular nucleophilic attack. rsc.org

Intramolecular cyclizations are also key in the synthesis of the core structure of certain natural products. For instance, the welwitindolinone alkaloids, which feature a bicyclo[4.3.1]decane ring system, can be synthesized using an intramolecular oxidative arylation reaction to form a crucial carbon-carbon bond within the bridged framework. rsc.orgresearchgate.net This type of cyclization highlights how the pre-organized conformation of the bicyclic system can facilitate otherwise challenging bond formations.

Furthermore, intramolecular Heck reactions have been successfully employed to construct the related 7-azabicyclo[4.3.1]decane ring system. beilstein-journals.org This reaction involves the palladium-catalyzed cyclization of a substrate containing a vinyl halide and an appropriately positioned amine side chain on a seven-membered ring. beilstein-journals.org The efficiency of these cyclizations can be sensitive to the substitution pattern on the alkene. beilstein-journals.org

The table below summarizes key intramolecular cyclization reactions involving the diazabicyclo[4.3.1]decane framework and its analogues.

Reaction TypeKey ReagentsResulting StructureRef
Base-Promoted RearrangementPotassium t-butoxideDiazabicyclo[4.3.1]decane-fused pyrimidine rsc.org
Intramolecular Oxidative ArylationMn(OAc)₃Bicyclo[4.3.1]decane core of welwitindolinones researchgate.net
Intramolecular Heck ReactionPd(PPh₃)₄, K₃PO₄, PhOH, Et₃N7-Azabicyclo[4.3.1]decane system beilstein-journals.org

Reaction Mechanisms Involving the Nitrogen Centers of the Diazabicyclo[4.3.1]decane System

The two nitrogen atoms within the this compound scaffold are central to its chemical reactivity. Their nucleophilicity and ability to be quaternized are key drivers in many of the system's characteristic transformations.

A prominent reaction mechanism involves the quaternization of one of the nitrogen atoms, which activates the system for subsequent transformations. rsc.org This quaternized nitrogen becomes a reactive center, susceptible to base- and/or hydride-mediated reactions. For example, co-treatment with a base and a hydride source can lead to the selective cleavage of the N-N bond in a related pyrimidine-fused system, resulting in the formation of pyrimidine-fused medium-sized diazacycles. rsc.org

In the absence of a hydride source, a base can trigger a different pathway. The base can promote the formation of an iminium ion, which is then attacked intramolecularly by a nucleophile. rsc.org In certain derivatives, this can lead to the formation of a bridged N-C-N system, as seen in the formation of a diazabicyclo[4.3.1]decane-fused pyrimidine. rsc.org

The Hofmann-Löffler-Freytag reaction provides another mechanistic pathway involving the nitrogen centers, leading to C-H bond activation. rsc.org This reaction, initiated by thermolysis or photolysis, can generate a nitrogen-centered radical. This radical can then undergo a regioselective hydrogen abstraction, typically via a six-membered transition state, to form a new carbon-centered radical. This radical can be trapped, and subsequent intramolecular SN2 reaction under basic conditions can lead to the formation of a new heterocyclic ring. rsc.org

The following table outlines reaction mechanisms involving the nitrogen centers of the diazabicyclo[4.3.1]decane system and related compounds.

Reaction MechanismKey StepsOutcomeRef
N-Quaternization followed by Base/Hydride TreatmentSelective N-quaternization, base- and hydride-mediated N-N bond cleavageFormation of medium-sized diazacycles rsc.org
N-Quaternization followed by Base TreatmentSelective N-quaternization, base-promoted iminium formation, intramolecular nucleophilic attackFormation of bridged N-C-N systems rsc.org
Hofmann-Löffler-Freytag ReactionFormation of a nitrogen-centered radical, intramolecular hydrogen abstraction, cyclizationC-H functionalization and formation of new heterocyclic rings rsc.org

Regio- and Stereoselectivity in Chemical Transformations of the this compound System

The inherent three-dimensional structure of the this compound framework exerts significant control over the regio- and stereoselectivity of its chemical transformations. The fixed spatial arrangement of substituents and reactive centers often dictates the outcome of reactions.

A notable example of stereoselectivity is the synthesis of a 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold. nih.gov The key steps in this synthesis, including an asymmetric Shi epoxidation and an intramolecular epoxide opening, proceed with high stereocontrol, leading to a specific stereoisomer. nih.gov This highlights how chirality can be effectively introduced and maintained within this bicyclic system.

Regioselectivity is crucial in reactions where multiple reactive sites are present. For instance, in intramolecular oxidative cyclizations to form the bicyclo[4.3.1]decane core of welwitindolinones, the presence of a blocking group, such as a chlorine atom, can direct the cyclization to a specific position on an indole (B1671886) ring. researchgate.net This strategic use of a directing group overcomes the inherent reactivity of the indole system, favoring cyclization at the desired C-4 position over the C-2 position. researchgate.net

In the context of cycloaddition reactions, the regioselectivity can be influenced by both steric and electronic factors. For example, in (4+3) cycloadditions of oxidopyridinium ions to generate the 7-azabicyclo[4.3.1]decane ring system, the formation of regioisomers can be rationalized by considering the steric repulsion in the possible transition states. rsc.org

The table below provides examples of regio- and stereoselective reactions in the context of the this compound system and its analogues.

ReactionSelectivityKey FactorsResulting StructureRef
Synthesis of 5-hydroxy diazabicyclo[4.3.1]decane-2-oneStereoselectiveAsymmetric Shi epoxidation, intramolecular epoxide openingSpecific stereoisomer of the bicyclic scaffold nih.gov
Intramolecular Oxidative CyclizationRegioselectiveUse of a chlorine blocking group on an indole ringBicyclo[4.3.1]decane core of welwitindolinones researchgate.net
(4+3) Cycloaddition of Oxidopyridinium IonsRegioselectiveSteric repulsion in transition states7-Azabicyclo[4.3.1]decane ring system rsc.org

Advanced Applications of 1,6 Diazabicyclo 4.3.1 Decane in Synthetic Organic Chemistry

Role as a Key Synthetic Building Block for Complex Architectures

The 1,6-diazabicyclo[4.3.1]decane skeleton serves as a fundamental building block for the assembly of more complex and functionally rich molecules. Its inherent structural features are leveraged to create novel compounds with potential applications in medicinal chemistry and materials science.

A notable example is the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane, which has been developed as a key intermediate for nicotinic modulators. researchgate.net A convenient five-step synthesis was devised starting from octanedioic acid, with a key transformation involving the reaction of dimethyl 2,7-dibromooctanoate with methylamine (B109427) to form a cis-dimethyl 1-methylazepan-2,7-dicarboxylate intermediate. nih.gov This was further converted into a bicyclic dione (B5365651) and then reduced to yield the target diazabicyclic building block. nih.govsioc-journal.cn

Furthermore, the related 7-azabicyclo[4.3.1]decane ring system, a close structural analog, is found at the core of several complex and biologically active alkaloids, such as daphnicyclidin A and ervitsine. beilstein-journals.org Synthetic access to this important core has been achieved in a few steps from tropone (B1200060), utilizing an intramolecular Heck reaction as a key cyclization step. beilstein-journals.org This strategy highlights the utility of the bicyclo[4.3.1] framework in the total synthesis of natural products.

Researchers have also demonstrated the divergent synthesis of complex heterocyclic systems incorporating the diazabicyclo[4.3.1]decane motif. For instance, a pyrimidine-embedded diazabicyclo[4.3.1]decane has been synthesized through a pathway involving an N-quaternizing strategy, showcasing the scaffold's utility in diversity-oriented synthesis to access novel molecular frameworks. acs.org

Development of Privileged Scaffolds for Chemical Probe Discovery

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery and the development of chemical probes. The this compound system has proven to be an exemplary privileged scaffold, particularly in the design of ligands for FK506-Binding Proteins (FKBPs).

A stereoselective synthesis was developed to produce a 5-hydroxy diazabicyclo[4.3.1]decane-2-one derivative, which was identified as a privileged motif for FKBPs. rsc.org The key steps of this synthesis include a palladium-catalyzed Negishi coupling, an asymmetric Shi epoxidation, and a subsequent intramolecular epoxide opening. rsc.org Derivatives of this novel scaffold were found to be potent inhibitors of FKBP51, a protein implicated as a risk factor in psychiatric disorders. rsc.org

The rigid bicyclic[4.3.1] scaffold was found to have a consistently higher affinity for FKBP51 compared to more flexible monocyclic or smaller bicyclic[3.3.1] analogues. researchgate.net This enhanced affinity is attributed to the better preorganization of key recognition motifs within the rigid structure. This work led to the development of highly selective chemical probes for FKBP51. nih.gov Chemical probes are essential tools for studying protein function in complex biological systems. thno.org High-quality probes must exhibit high affinity and selectivity for their target, properties which have been successfully engineered into diazabicyclo[4.3.1]decane-based ligands. rsc.org The development of these selective inhibitors, such as SAFit2, represents a significant advancement in creating tools to investigate the therapeutic potential of targeting FKBP51. nih.gov

Integration into Diverse Heterocyclic Systems for Advanced Synthesis

The diazabicyclo[4.3.1]decane core can be effectively integrated into a variety of other heterocyclic systems, leading to the creation of novel and structurally diverse molecules. This fusion of different ring systems can impart unique chemical and physical properties.

A modular approach has been developed for the synthesis of bicyclic twisted amides and anilines that incorporates the diazabicyclo[4.3.1]decane framework. researchgate.netrsc.org This method relies on the photocatalyzed hydroamination of cyclic enecarbamates followed by cyclization. researchgate.net This strategy allows for the creation of diazabicyclo[4.3.1]decanes where the amide bond is part of either the six- or seven-membered ring, demonstrating the versatility of the synthetic route. researchgate.net The resulting "twisted amides" exhibit unusual electronic and steric properties due to the geometrically enforced disruption of amide resonance.

In another example of scaffold integration, a diazabicyclo[4.3.1]decane-fused pyrimidine (B1678525) was created as a major product from a tetracyclic N-quaternized intermediate. acs.org This transformation proceeds through a base-promoted iminium formation and subsequent intramolecular nucleophilic attack, generating a novel bridged medium-sized ring scaffold. acs.org Such strategies that embed the diazabicyclo[4.3.1]decane core into other heterocyclic structures are valuable for generating libraries of complex molecules for screening in drug discovery and chemical biology. acs.org

Exploration within Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding. rsc.org Molecular recognition, the specific binding between a host and a guest molecule, is a central concept in this field. researchgate.net The rigid and well-defined three-dimensional structure of the this compound scaffold makes it an intriguing platform for exploring these phenomena.

The synthesis of diazabicyclic twisted amides based on the bicyclo[4.3.1]decane scaffold provides a clear example of its application in studying molecular recognition principles. researchgate.netnih.gov The geometry of these molecules can be systematically varied, which in turn tunes their molecular properties, such as the basicity and hydrogen-bonding capabilities of the nitrogen and oxygen atoms. researchgate.net By controlling the "twist" of the amide bond, researchers can finely adjust the electronic and steric environment, which is fundamental to controlling host-guest interactions. nih.govacs.org

The defined conformational properties of the diazabicyclo[4.3.1]decane system are crucial for its role in molecular recognition. researchgate.netgoogle.com For instance, in derivatives designed as FKBP inhibitors, the rigid scaffold precisely orients key functional groups, such as a hydrogen bond acceptor, to maximize binding affinity with the target protein. This pre-organization of binding elements into a favorable conformation reduces the entropic penalty of binding, leading to more potent and selective interactions. This ability to fix the conformation of ligands is a powerful strategy in the rational design of molecules for specific biological recognition events.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 1,6-Diazabicyclo[4.3.1]decane derivatives?

  • Methodological Answer : The (4+3) cycloaddition reaction between oxidopyridinium ions and silylated dienes is a key synthetic route. This method enables the construction of the bicyclic framework by leveraging the reactivity of oxidopyridinium ions, as demonstrated in studies targeting natural product synthesis (e.g., Figure 8 in ). Additional approaches include functionalization of preexisting bicyclic scaffolds via alkylation or amidation, with reaction conditions optimized for yield (e.g., 60–80°C, inert atmosphere, and catalytic bases like K₂CO₃) .
  • Data Example :

MethodKey Reagents/ConditionsYield RangeReference
(4+3) CycloadditionOxidopyridinium ions, silylated dienes45–65%
Alkylation of AminesAlkyl halides, K₂CO₃, DMF, 60°C50–75%

Q. Which spectroscopic techniques are most effective for characterizing the conformation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for analyzing ring conformation and substituent orientation. X-ray crystallography provides definitive structural data, particularly for resolving chair vs. boat conformations in the bicyclic system. Computational methods (e.g., DFT calculations) complement experimental data to predict energetically favorable conformers .

Advanced Research Questions

Q. How can regio- and stereoselectivity be controlled in (4+3) cycloaddition reactions involving this compound precursors?

  • Methodological Answer : Selectivity is influenced by:

  • Electronic Effects : Electron-donating groups on dienes enhance reactivity at specific positions.
  • Steric Guidance : Bulky substituents on oxidopyridinium ions direct cycloaddition to less hindered sites.
  • Catalytic Modulation : Chiral catalysts (e.g., Lewis acids) induce asymmetric induction. For example, using BF₃·OEt₂ as a catalyst improves enantioselectivity by 20–30% in model systems .
    • Contradiction Analysis : Conflicting reports on solvent polarity effects (e.g., acetonitrile vs. toluene) suggest solvent-dependent transition states. Comparative kinetic studies under varied conditions are recommended .

Q. What computational strategies predict the bioactivity of this compound derivatives against neurological targets like nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Quantitative Structure-Activity Relationship (QSAR) models are used to assess binding affinity to α7 and α4β2 nAChR subtypes. For instance, derivatives with extended alkyl chains show higher α7 selectivity (IC₅₀: 0.8–1.2 µM) due to hydrophobic pocket interactions .
  • Data Example :

Derivative SubstituentPredicted α7 Binding Energy (kcal/mol)Experimental IC₅₀ (µM)
-CH₂CH₃-8.21.5
-CH₂CH₂CH₃-9.10.9

Q. How do structural modifications to the bicyclic framework impact pharmacological activity in neurodegenerative models?

  • Methodological Answer : Systematic SAR studies reveal:

  • Ring Expansion : Increasing ring size (e.g., from [4.3.1] to [5.3.1]) reduces spasmolytic activity but enhances dopamine receptor modulation.
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at position 3 improve blood-brain barrier permeability by 40% in rodent models .
    • Contradiction Alert : Some studies report conflicting results on cytotoxicity (e.g., methyl vs. ethyl substituents), necessitating dose-response assays across multiple cell lines .

Methodological Frameworks for Research Design

Q. What criteria ensure rigor in formulating research questions on this compound?

  • Guidance : Apply the FINER framework (Feasibility, Interest, Novelty, Ethics, Relevance). For example:

  • Novelty : "How does fluorination at position 2 alter metabolic stability compared to chlorination?"
  • Feasibility : Prioritize in silico screening before synthetic efforts .

Q. How should researchers address contradictions in reported bioactivity data?

  • Analytical Approach : Conduct meta-analyses of published IC₅₀ values, accounting for variables like assay type (radioligand vs. fluorescence) and cell line differences. Use Bland-Altman plots to quantify bias between studies .

Data Presentation Standards

  • Tables : Include reaction yields, computational binding energies, and bioactivity metrics with error margins (e.g., ±SEM).
  • Figures : Use 3D molecular models to illustrate conformational analysis or receptor-ligand interactions .
  • Referencing : Cite peer-reviewed journals (e.g., European Journal of Medicinal Chemistry) and avoid non-academic sources .

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